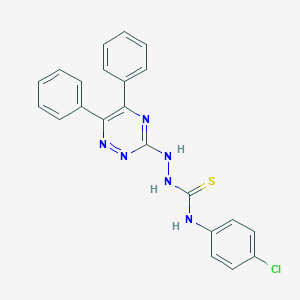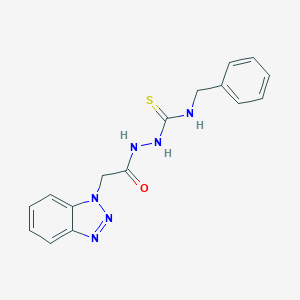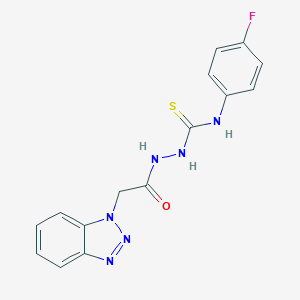![molecular formula C18H14ClN5O2 B292732 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione](/img/structure/B292732.png)
3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione, also known as CTMP, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. CTMP belongs to the family of pyrimidine derivatives and has been studied for its ability to modulate various biological pathways.
Wirkmechanismus
3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinase B (AKT) and glycogen synthase kinase 3 beta (GSK3β), which are involved in cell proliferation and survival. 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione also inhibits the activity of mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione also enhances memory and cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF) and synaptic proteins. In cardiovascular diseases, 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione has been shown to have anti-inflammatory and anti-thrombotic effects by inhibiting the activity of nuclear factor kappa B (NF-κB) and platelet aggregation.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione has several advantages for lab experiments. It is a potent inhibitor of various enzymes and signaling pathways, making it a valuable tool for studying the molecular mechanisms involved in various biological processes. However, 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione has some limitations as well. It is a relatively new compound, and its long-term effects on human health are not yet known. Moreover, the synthesis of 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione is a multi-step process that requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione. One direction is to study its potential therapeutic applications in other fields of medicine, such as infectious diseases and metabolic disorders. Another direction is to investigate the molecular mechanisms involved in 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione's effects on memory and cognitive function. Additionally, further research is needed to determine the long-term effects of 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione on human health and its potential side effects.
Synthesemethoden
The synthesis of 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione involves a multi-step process that starts with the reaction of 2-chlorobenzyl chloride with 4-methylbenzylamine to form the intermediate compound 3-(2-chlorobenzyl)-6-(4-methylphenyl)-2H-1,2,4-triazolo[4,3-a]pyrimidin-5(4H)-one. This intermediate compound is then treated with hydrazine hydrate to form 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione.
Wissenschaftliche Forschungsanwendungen
3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurological disorders, and cardiovascular diseases. In cancer research, 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurological disorders, 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione has been studied for its ability to enhance memory and cognitive function. In cardiovascular diseases, 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione has been shown to have anti-inflammatory and anti-thrombotic effects.
Eigenschaften
Molekularformel |
C18H14ClN5O2 |
|---|---|
Molekulargewicht |
367.8 g/mol |
IUPAC-Name |
3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C18H14ClN5O2/c1-11-6-8-13(9-7-11)24-17(25)15-16(20-18(24)26)23(22-21-15)10-12-4-2-3-5-14(12)19/h2-9,22H,10H2,1H3 |
InChI-Schlüssel |
CWXLYOODWBWIEZ-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=NNN(C3=NC2=O)CC4=CC=CC=C4Cl |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=NNN(C3=NC2=O)CC4=CC=CC=C4Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=NNN(C3=NC2=O)CC4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-benzoyl-3-(2-chlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B292650.png)
![2-{[5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B292651.png)
![2-{5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292652.png)
![1-({[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B292655.png)

![N'-benzyl-N-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]carbamimidothioic acid](/img/structure/B292662.png)




![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone](/img/structure/B292670.png)
![2-({5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B292671.png)
![Ethyl 5-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B292672.png)
![[8-Amino-7-(4-chlorophenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone](/img/structure/B292673.png)